![molecular formula C4H7N3S B078539 N-Ethyl-1,3,4-thiadiazol-2-amine CAS No. 13275-68-8](/img/structure/B78539.png)
N-Ethyl-1,3,4-thiadiazol-2-amine
Overview
Description
“N-Ethyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C4H7N3S . It is a solid substance . This compound has been used in various studies and has shown potential in different fields .
Synthesis Analysis
A protocol was developed to synthesize a new library of thiazolidine-4-one molecular hybrids via a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines .Molecular Structure Analysis
The molecular structure of “N-Ethyl-1,3,4-thiadiazol-2-amine” can be represented by the SMILES stringCCNC1=NN=CS1.Cl
. The InChI key for this compound is OCSHRPMZCNVUNN-UHFFFAOYSA-N
. Chemical Reactions Analysis
1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .Physical And Chemical Properties Analysis
“N-Ethyl-1,3,4-thiadiazol-2-amine” is a solid substance . It has a molecular weight of 165.64 . The compound is classified as a non-combustible solid .Scientific Research Applications
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including N-Ethyl-1,3,4-thiadiazol-2-amine, have been found to be potent antimicrobial agents . They have been tested against various pathogens such as E. coli, B. mycoides, and C. albicans . These compounds have shown significant antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Anticancer Agents
1,3,4-Thiadiazole moiety has been associated with anticancer activity . The structural properties of thiadiazole derivatives make them potential candidates for the development of new anticancer drugs .
Antidiabetic Agents
Thiadiazole derivatives have also been associated with antidiabetic activity . This suggests that N-Ethyl-1,3,4-thiadiazol-2-amine could potentially be used in the development of new antidiabetic drugs .
Antihypertensive Agents
1,3,4-Thiadiazole derivatives have been found to have antihypertensive properties . This suggests that N-Ethyl-1,3,4-thiadiazol-2-amine could potentially be used in the treatment of hypertension .
Anti-inflammatory Agents
Thiadiazole derivatives have been associated with anti-inflammatory activity . This suggests that N-Ethyl-1,3,4-thiadiazol-2-amine could potentially be used in the treatment of inflammatory conditions .
Antiviral Agents
1,3,4-Thiadiazole derivatives have been found to have antiviral properties . This suggests that N-Ethyl-1,3,4-thiadiazol-2-amine could potentially be used in the treatment of viral infections .
Mechanism of Action
Target of Action
N-Ethyl-1,3,4-thiadiazol-2-amine primarily targets carbonic anhydrase and the interleukin-6 (IL-6)/JAK/STAT3 pathway . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . The IL-6/JAK/STAT3 pathway is crucial in cellular signaling and is often implicated in cancer and inflammatory diseases .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it has been found to inhibit the IL-6/JAK/STAT3 pathway . This inhibition can lead to a decrease in the proliferation of cancer cells . Furthermore, it has been suggested that the compound exhibits remarkable reactivity toward nucleophilic substitution reactions .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which plays a crucial role in immune response, cell growth, and survival . By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of the IL-6/JAK/STAT3 pathway by N-Ethyl-1,3,4-thiadiazol-2-amine can lead to a decrease in the proliferation of cancer cells . Additionally, the compound’s interaction with carbonic anhydrase could potentially disrupt various physiological processes, given the enzyme’s role in maintaining acid-base balance and helping transport carbon dioxide out of tissues .
Safety and Hazards
properties
IUPAC Name |
N-ethyl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-5-4-7-6-3-8-4/h3H,2H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINNQKFNRKECFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884587 | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
13275-68-8 | |
Record name | N-Ethyl-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13275-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EATDA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazol-2-amine, N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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